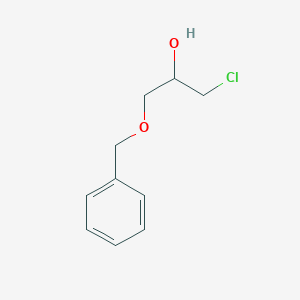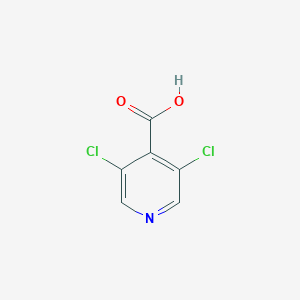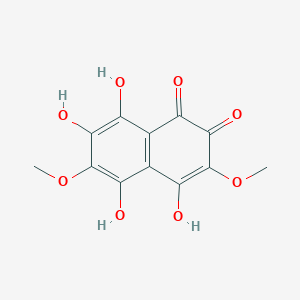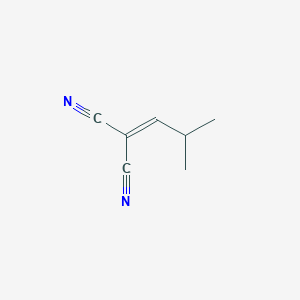
1-アセトキシアセナフテン
概要
説明
1-Acetoxyacenaphthene, also known as 1,2-dihydroacenaphthylen-1-yl acetate, is an organic compound with the molecular formula C14H12O2. It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is primarily used in organic synthesis and has applications in various fields of scientific research .
科学的研究の応用
1-Acetoxyacenaphthene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research has explored its potential as a precursor for antitumor agents and other pharmaceuticals.
作用機序
Target of Action
It is known that acenaphthoquinone, a related compound, is used as a building block for the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest . These compounds often have specific targets in biological systems, but the exact targets for 1-Acetoxyacenaphthene remain to be identified.
Mode of Action
It is known that acenaphthoquinone undergoes a wide range of reactions in the synthesis of heterocyclic compounds . For instance, the carbonyl unit of acenaphthoquinone undergoes nucleophilic attack by an amine to afford an imine intermediate, which then undergoes intramolecular cyclization
Biochemical Pathways
It is known that acenaphthoquinone and its derivatives can be involved in a variety of reactions leading to the synthesis of heterocyclic compounds These compounds can then interact with various biochemical pathways, depending on their specific structures and properties
Pharmacokinetics
It is known that polycyclic aromatic hydrocarbons (pahs), a group of compounds to which 1-acetoxyacenaphthene belongs, can be absorbed into the body through inhalation, ingestion, and skin contact . Once in the body, PAHs can distribute to various tissues, particularly fat tissues . They are typically metabolized and excreted within a few days .
Result of Action
It is known that acenaphthoquinone and its derivatives can be used to synthesize a variety of heterocyclic compounds These compounds can have a wide range of effects on cells, depending on their specific structures and properties
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Acetoxyacenaphthene. For instance, PAHs, including 1-Acetoxyacenaphthene, can be found in various environmental sources, including vehicle exhaust, coal, coal tar, and hazardous waste sites . These environmental sources can lead to human exposure to 1-Acetoxyacenaphthene and other PAHs . Furthermore, environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and reactivity of 1-Acetoxyacenaphthene.
準備方法
1-Acetoxyacenaphthene can be synthesized through several methods. One common synthetic route involves the reaction of 1-acenaphthenol with acetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) and triethylamine. The reaction is typically carried out at 0°C and then allowed to reach room temperature overnight . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
化学反応の分析
1-Acetoxyacenaphthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acenaphthoquinone derivatives.
Reduction: Reduction reactions can yield acenaphthene derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
1-Acetoxyacenaphthene can be compared with other acenaphthene derivatives, such as:
Acenaphthene: A simpler polycyclic aromatic hydrocarbon used in the synthesis of dyes and pigments.
Acenaphthoquinone: An oxidized derivative with applications in organic synthesis and as a precursor for various compounds.
1-Acenaphthenol: The parent alcohol compound used in the synthesis of 1-acetoxyacenaphthene.
What sets 1-acetoxyacenaphthene apart is its acetoxy functional group, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
1,2-dihydroacenaphthylen-1-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-9(15)16-13-8-11-6-2-4-10-5-3-7-12(13)14(10)11/h2-7,13H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSIEGCCYVPJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=CC=CC3=C2C1=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381758 | |
| Record name | 1-ACETOXYACENAPHTHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14966-36-0 | |
| Record name | 1-ACETOXYACENAPHTHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B83510.png)













